molecular formula C6H5N3O4<br>C6H3(NH2)(NO2)2<br>C6H5N3O4 B165453 2,4-Dinitroaniline CAS No. 97-02-9

2,4-Dinitroaniline

Cat. No.: B165453
CAS No.: 97-02-9
M. Wt: 183.12 g/mol
InChI Key: LXQOQPGNCGEELI-UHFFFAOYSA-N
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Description

2,4-Dinitroaniline is a chemical compound with the molecular formula C6H5N3O4. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and an amino group (-NH2) at the 1 position. This compound is known for its use as an explosive and as a reagent to detect and characterize aldehydes and ketones .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dinitroaniline are tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. They play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to the tubulin proteins, disrupting their normal function and preventing the formation of microtubules . This disruption inhibits the growth of shoots and roots in plants . Resistance to this compound can occur due to point mutations in α-tubulin genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the assembly and function of microtubules . By inhibiting tubulin proteins, this compound disrupts the formation of microtubules, affecting various downstream processes such as cell division and intracellular transport .

Pharmacokinetics

It’s known that the compound is used as a pre-emergence herbicide, suggesting that it is likely absorbed by plants from the soil .

Result of Action

The inhibition of microtubule formation by this compound leads to the stunted growth of plant shoots and roots . In terms of resistance, a mutation (Arg-243-Met) identified in dinitroaniline-resistant Lolium rigidum causes helical growth when plants are homozygous for the mutation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used as a pre-emergence herbicide, indicating that its efficacy may be influenced by soil conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitroaniline can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia under high pressure and temperature conditions. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

2,4-Dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can undergo substitution reactions, such as acylation or alkylation, to form derivatives of this compound.

    Oxidation: Although less common, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, acetic anhydride, and alkyl halides. The major products formed from these reactions include 2,4-diaminoaniline, 2,4-dinitroacetanilide, and various substituted derivatives .

Scientific Research Applications

2,4-Dinitroaniline has several scientific research applications:

Comparison with Similar Compounds

2,4-Dinitroaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitro and amino groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,4-dinitroaniline
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InChI

InChI=1S/C6H5N3O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H,7H2
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InChI Key

LXQOQPGNCGEELI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
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Molecular Formula

C6H5N3O4, Array
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DSSTOX Substance ID

DTXSID1021823
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Molecular Weight

183.12 g/mol
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Physical Description

2,4-dinitroaniline appears as yellow powder or crystals with a musty odor. Sinks in water. (USCG, 1999), Yellow or greenish-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS], YELLOW NEEDLE-LIKE CRYSTALS OR GREENISH-YELLOW PLATES OR BRIGHT YELLOW SOLID WITH CHARACTERISTIC ODOUR.
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Boiling Point

56.7 °C
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Flash Point

435 °F (NTP, 1992), 223 °C, 435 °F (CLOSED CUP), 222-224 °C c.c.
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT HYDROCHLORIC ACID, PRACTICALLY INSOL IN COLD WATER; VERY SPARINGLY SOL IN BOILING WATER; 5.8 PARTS SOL IN 100 PARTS 88% ALCOHOL @ 18 °C; 1 PART SOL IN 132.6 PARTS OF 95% ALCOHOL @ 21 °C, Solubility in water: none
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Density

1.615 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.615 g/ml @ 14 °C, 1.62 g/cm³
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Vapor Density

6.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.31 (AIR= 1)
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Vapor Pressure

0.0000268 [mmHg]
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Color/Form

YELLOW NEEDLES FROM DIL ACETONE, GREENISH-YELLOW PLATES FROM ALCOHOL.

CAS No.

97-02-9
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Melting Point

349 to 352 °F (NTP, 1992), 187.5-188 °C, 187-188 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-Dinitroaniline?

A1: The molecular formula of this compound is C6H5N3O4 and its molecular weight is 183.12 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize Infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (1H NMR) spectroscopy to characterize this compound. These techniques provide information about functional group vibrations, electronic transitions, and proton environments, respectively. [, , , ]

Q3: Is this compound compatible with other materials?

A3: While specific compatibility information requires further research, this compound is used in the synthesis of azo dyes, suggesting compatibility with specific dyes and polymers. [, ] Further research is needed to determine its compatibility with other materials.

Q4: How does temperature affect the stability of this compound?

A4: this compound exhibits thermal stability, with its decomposition occurring at elevated temperatures. The exact decomposition temperature varies based on factors like heating rate and the presence of other compounds. []

Q5: Does this compound exhibit any catalytic properties?

A5: While the provided research does not explicitly mention catalytic properties of this compound itself, it serves as a precursor for synthesizing various derivatives. These derivatives might possess distinct catalytic properties requiring further investigation. [, ]

Q6: Have there been computational studies on this compound?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to simulate IR and Raman spectra of this compound, assisting in the interpretation of experimental data and understanding molecular vibrations. [, ]

Q7: How do structural modifications of this compound affect its properties?

A7: Alkyl chain length modifications in N-n-alkyl-2,4-dinitroanilines influence their crystal packing and Second Harmonic Generation (SHG) activity. Notably, butyl chain derivatives display SHG activity due to their non-centrosymmetric crystal structure. []

Q8: What are the formulation strategies for this compound?

A8: Although the provided research does not detail specific formulation strategies, the use of solvents like acetone and water in crystallization processes suggests potential avenues for formulation development. [] Further research is needed to explore optimal formulation approaches for specific applications.

Q9: Is there information available on SHE regulations regarding this compound?

A9: The provided research primarily focuses on the chemical properties and reactions of this compound without delving into specific SHE regulations. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage. []

Q10: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A10: Research in rats indicates that this compound is readily absorbed after oral administration and rapidly distributed throughout tissues. It undergoes extensive metabolism, primarily forming sulfate and glucuronide conjugates, with excretion occurring mainly through urine and feces. [, ]

Q11: What is the toxicological profile of this compound?

A11: While the research provided does not offer a comprehensive toxicological profile, it highlights the potential for DNA damage caused by this compound, as observed in mice studies. This underscores the need for careful handling and further research on its safety profile. []

Q12: How is this compound analyzed?

A12: Several analytical techniques are employed to detect and quantify this compound, including High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. These techniques provide sensitive and selective methods for analyzing this compound in various matrices. [, ]

Q13: What is the environmental impact of this compound?

A13: Studies show that this compound negatively affects the growth of the algae Dunaliella salina, highlighting its potential ecotoxicological impact on aquatic environments. []

Q14: Are there any alternatives to this compound?

A14: While the provided research does not explicitly mention alternatives, it's conceivable that other compounds with similar structural features could serve as potential substitutes. Further research is needed to explore and evaluate such alternatives. []

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